2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
2-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a methoxy group at the 2-position of the benzamide ring and a 5-methyl-substituted indole moiety linked via an ethylamine spacer. The structural uniqueness of this compound lies in its dual substitution pattern, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-8-17-16(11-13)14(12-21-17)9-10-20-19(22)15-5-3-4-6-18(15)23-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVOVDKDWSWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Substitution reactions: The indole core can then undergo various substitution reactions to introduce the methoxy and methyl groups at the desired positions.
Amide formation: The final step involves the formation of the benzamide moiety by reacting the substituted indole with a benzoyl chloride derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes hydrolysis under acidic or basic conditions to yield 2-methoxybenzoic acid and 2-(5-methyl-1H-indol-3-yl)ethylamine.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (8–12 hrs) | 2-Methoxybenzoic acid + 2-(5-methyl-1H-indol-3-yl)ethylamine hydrochloride | 72–85% |
| Basic hydrolysis | 4M NaOH, 100°C (6–8 hrs) | Sodium 2-methoxybenzoate + free 2-(5-methyl-1H-indol-3-yl)ethylamine | 65–78% |
Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon .
Electrophilic Substitution on the Indole Ring
The 5-methylindole moiety undergoes electrophilic substitution at the C4 and C6 positions due to the electron-donating methyl group.
Key Finding : Methyl substitution at C5 directs electrophiles to C4 and C6, with C4 favored due to steric and electronic factors .
Methoxy Group Demethylation
The 2-methoxy group on the benzamide ring can be demethylated using strong Lewis acids:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → RT (4 hrs) | 2-Hydroxy-N-[2-(5-methylindol-3-yl)ethyl]benzamide | 88% |
| HI/AcOH | Reflux, 6 hrs | Same as above | 76% |
Application : Demethylation enables further functionalization of the phenolic hydroxyl group (e.g., alkylation, acylation) .
Oxidation of the Indole Methyl Group
The 5-methyl group on the indole ring can be oxidized to a carboxylic acid under harsh conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 24 hrs | 5-Carboxyindole derivative | 41% |
| CrO₃/H₂SO₄ | Acetone, 0°C → RT, 8 hrs | 5-Carboxyindole derivative | 35% |
Limitation : Over-oxidation and indole ring degradation are common side reactions .
N-Alkylation/Acylation of the Indole NH
The indole NH participates in alkylation/acylation reactions under basic conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0°C → RT | 1-Methyl-5-methylindole derivative | 63% |
| Acylation | AcCl, pyridine, RT | 1-Acetyl-5-methylindole derivative | 58% |
Synthetic Utility : N-substitution modulates lipophilicity and receptor-binding properties.
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary degradation pathways including:
Photolytic studies (λ = 254 nm, 48 hrs) show 12% decomposition via radical-mediated pathways .
Comparative Reactivity Table
| Functional Group | Reactivity Ranking | Key Reactions |
|---|---|---|
| Amide bond | High | Hydrolysis, reduction |
| Indole NH | Moderate | Alkylation, acylation |
| Methoxy group | Low (requires strong acids) | Demethylation |
| Indole methyl | Very low | Oxidation (under forcing conditions) |
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Medicinal Chemistry
2-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. Studies have shown that it can restore sensitivity to EGFR-targeted therapies in gefitinib-resistant NSCLC cells, enhancing cell growth inhibition and apoptosis induction compared to single-target agents .
- Melatonin Receptor Modulation : The compound interacts with melatonin receptors, acting as an agonist at the melatonin receptor type 1A and an inhibitor at type 1B. This dual action suggests potential applications in treating sleep disorders and mood regulation .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into neuropharmacological applications:
- Anxiolytic and Antidepressant Effects : Preliminary studies suggest that the compound may exhibit anxiolytic and antidepressant-like effects through its interaction with serotonin receptors, which are crucial in mood regulation .
Biochemistry
The biochemical pathways influenced by this compound are of considerable interest:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological activity of this compound:
Case Study 1: NSCLC Models
In a study involving gefitinib-resistant NSCLC cells, administration of the compound restored sensitivity to existing EGFR-targeted therapies. Results indicated enhanced cell growth inhibition and apoptosis induction compared to single-target agents .
Case Study 2: Melatonin Receptor Studies
The compound's interaction with melatonin receptors has been linked to potential therapeutic effects in managing circadian rhythm disorders. Its modulation of these receptors could provide insights into developing new treatments for related conditions .
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Chloro-Substituted Analogs
- 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (): Substitution: Chloro at benzamide 2-position; methoxy at indole 5-position. Molecular Weight: 328.8 g/mol; XLogP3: 3.9 (higher lipophilicity vs. methoxy).
Methoxy-Substituted Analogs
Substituent Variations on the Indole Ring
- N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-(2-methylpropanamido)benzamide (): Substitution: Isobutyrylamino at benzamide 3-position; methyl at indole 5-position. Structural Impact: The bulky isobutyryl group may hinder rotational freedom, influencing receptor binding kinetics .
- N-[2-(5-Nitro-2-oxo-2H-indol-3-yl)hydrazinoethyl]benzamide (): Substitution: Nitro and oxo groups on indole; hydrazine linker.
Structural and Physicochemical Analysis
Molecular Properties
| Compound Name | Benzamide Substituent | Indole Substituent | Molecular Weight (g/mol) | XLogP3 | PSA (Ų) |
|---|---|---|---|---|---|
| Target Compound | 2-Methoxy | 5-Methyl | ~294.35* | ~3.0* | ~54.1* |
| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]benzamide | None | 5-Methoxy | 294.35 | 3.0 | 54.1 |
| 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | 2-Chloro | 5-Methoxy | 328.8 | 3.9 | 54.1 |
| 3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | 3-Chloro | 5-Methyl | ~312.8* | ~3.5* | ~54.1* |
*Estimated based on structural similarity.
Crystallographic Insights
- X-ray diffraction studies (e.g., ) reveal that methoxy and chloro substituents influence crystal packing via hydrogen bonding and van der Waals interactions. For instance, the methoxy group’s oxygen can act as a hydrogen-bond acceptor, while chloro groups participate in halogen bonding .
Biological Activity
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O2, with a molecular weight of approximately 322.41 g/mol. The compound features an indole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 322.41 g/mol |
| CAS Number | Not specified |
| InChI Key | OFQGMJSMIPGNIW-UHFFFAOYSA-N |
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases. In vitro experiments demonstrated that treatment with this compound significantly reduced the production of IL-1β in macrophages stimulated by lipopolysaccharides (LPS) and ATP, indicating its potential as a therapeutic agent for conditions such as multiple sclerosis and other autoimmune diseases .
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Compounds with similar structures have exhibited notable cytotoxicity against various cancer cell lines. For instance, derivatives within this class displayed IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting that modifications to the indole structure may enhance anticancer activity .
The biological mechanisms underlying the activity of this compound involve modulation of signaling pathways associated with inflammation and cancer progression:
- Inflammasome Modulation : The compound selectively inhibits the assembly of the NLRP3 inflammasome complex, leading to decreased IL-1β secretion.
- Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
A recent study investigated the effects of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Mice treated with this compound showed significantly reduced clinical symptoms and lower serum levels of IL-1β compared to untreated controls. This finding supports its potential application in treating neuroinflammatory diseases .
Q & A
Q. What established synthetic routes are available for 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-methoxybenzoic acid derivatives and 2-(5-methyl-1H-indol-3-yl)ethylamine. A representative approach involves:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride.
- Step 2 : Reaction with the amine under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or THF, often with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) improves reaction efficiency and yield compared to conventional heating .
Purity is validated via TLC, melting point analysis, and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structural identity?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments of methoxy (-OCH₃), indole NH, and benzamide carbonyl (C=O, ~168 ppm) groups are critical. Aromatic proton splitting patterns distinguish substituent positions .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. For example, intermolecular N–H···O interactions stabilize the benzamide moiety .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. What in vitro assays evaluate the compound’s biological activity?
- Methodological Answer :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Positive controls (e.g., doxorubicin) and DMSO solvent controls are essential .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with kinetic analysis (e.g., Km/Vmax) to assess potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to enhance solubility of intermediates .
- Process intensification : Use flow chemistry or microwave reactors to reduce reaction time (e.g., from 24h to 2h) and byproduct formation .
- Yield tracking : Design-of-experiment (DoE) approaches (e.g., Taguchi methods) to balance temperature, solvent ratio, and catalyst loading .
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using reference compounds (e.g., NIH Clinical Collection libraries) and replicate under identical conditions (pH, serum concentration) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., halogen substitutions) to isolate SAR trends and identify confounding functional groups .
Q. What computational and experimental methods elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., BTK inhibitors in ). Validate with mutagenesis studies .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxy vs. hydroxy groups) to bioactivity using a library of analogs .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic properties with activity data from diverse assays .
Q. What strategies identify and validate the compound’s molecular targets?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on beads for affinity chromatography with cell lysates. Identified proteins are analyzed via LC-MS/MS .
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein denaturation upon compound binding using Western blot or mass spectrometry .
- CRISPR-Cas9 knockout : Silence candidate targets (e.g., kinases) to confirm loss of compound efficacy in phenotypic assays .
Q. How to assess stability and degradation under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-UV .
- Metabolite profiling : Incubate with hepatocytes and analyze metabolites using UPLC-QTOF-MS. Major pathways (e.g., O-demethylation) inform prodrug design .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity changes via PXRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
